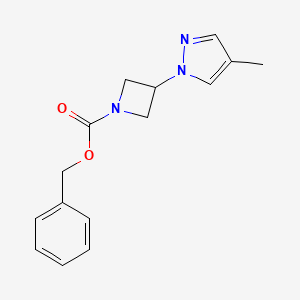

benzyl 3-(4-methyl-1H-pyrazol-1-yl)azetidine-1-carboxylate

Overview

Description

Benzyl 3-(4-methyl-1H-pyrazol-1-yl)azetidine-1-carboxylate is a synthetic chemical compound with potential applications in various fields of research and industry. It has a molecular formula of C15H17N3O2 and a molecular weight of 271.31 g/mol .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as this compound, involves various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . The synthesis of pyrazoles can be achieved through [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as NMR, HPLC, LC-MS, and UPLC .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 271.31 g/mol . The boiling point and storage conditions are not specified .Scientific Research Applications

Synthesis and Biological Activity

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives, including those related to benzyl 3-(4-methyl-1H-pyrazol-1-yl)azetidine-1-carboxylate, has been explored for their potential biological activities. For instance, a study by Petrie et al. (1985) focused on the preparation and testing of several 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides. These compounds were evaluated for their in vitro activity against certain viruses and tumor cells, with guanosine analogues showing significant activity against measles and exhibiting moderate antitumor activity against L1210 and P388 leukemia Petrie et al., 1985.

Antimicrobial and Antitumor Agents

Novel derivatives incorporating pyrazole moieties have been synthesized, highlighting the versatility of compounds related to this compound in medicinal chemistry. A study by Abeed et al. (2017) synthesized a series of benzazole, thiazolidinone, and azetidin-2-one derivatives, showing that some of these compounds exhibited remarkable anti-diabetic potency and significant renoprotective activity Abeed et al., 2017. Another study by Siddiqui et al. (2013) reported on the synthesis and antimicrobial activities of new pyrazoles, oxadiazoles, and isoxazole bearing benzofuran moiety, underscoring the potential of such compounds in developing new antimicrobial agents Siddiqui et al., 2013.

Novel Synthetic Pathways

Research also extends to the development of new synthetic pathways that could facilitate the production of compounds like this compound. Soriano et al. (1980) described the synthesis of 2-carboxy-4-methylazetidine, an isomeric analog of dl-proline, showcasing innovative approaches to azetidine derivatives Soriano et al., 1980.

Mechanism of Action

Target of Action

Pyrazoles and azetidines are known to interact with a variety of biological targets. For instance, pyrazoles are often used in the development of drugs due to their wide range of chemical and biological properties . They have been shown to be cytotoxic to several human cell lines . Azetidines, on the other hand, are commonly used in medicinal chemistry due to their ability to mimic the structure of peptides.

Mode of Action

The mode of action of these compounds can vary greatly depending on their specific structure and the target they interact with. For example, some pyrazole derivatives have been demonstrated to induce apoptosis in cancer cells .

Biochemical Pathways

Again, the specific biochemical pathways affected by these compounds can vary. Some pyrazole derivatives have been shown to activate autophagy proteins as a survival mechanism, whereas the predominant pathway of death was p53-mediated apoptosis .

Pharmacokinetics

The pharmacokinetics of these compounds can also vary. For instance, the presence of a pyridine core in the molecule of some pyrazole derivatives has been shown to increase bioavailability .

Result of Action

The result of the action of these compounds can range from cytotoxic effects in cancer cells to a wide variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

The action environment can influence the efficacy and stability of these compounds. For instance, various synthetic approaches to pyrazoles, including eco-friendly methodologies, heterogeneous catalytic systems, ligand-free systems, ultrasound and microwave-assisted reactions, have been developed .

Properties

IUPAC Name |

benzyl 3-(4-methylpyrazol-1-yl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2/c1-12-7-16-18(8-12)14-9-17(10-14)15(19)20-11-13-5-3-2-4-6-13/h2-8,14H,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDGXBXQBUDFFMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C2CN(C2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Piperazin-1-yl)pyridin-3-yl]methanamine](/img/structure/B1524404.png)

![Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B1524406.png)

![3-[Benzyl(methyl)amino]benzoic acid](/img/structure/B1524409.png)

![1-[(2-Methyl-1,3-thiazol-5-yl)methyl]piperazine](/img/structure/B1524422.png)